molecular formula C29H29N3O3 B6514333 7-(4-benzylpiperidine-1-carbonyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892282-21-2

7-(4-benzylpiperidine-1-carbonyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6514333
CAS No.: 892282-21-2
M. Wt: 467.6 g/mol
InChI Key: FXQUADWCOSUVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Benzylpiperidine-1-carbonyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic organic compound designed for advanced pharmaceutical and neurobiological research. This chemical features a complex molecular architecture that combines a 1,2,3,4-tetrahydroquinazoline-2,4-dione core, a structural motif present in various biologically active compounds , with a 4-benzylpiperidine moiety. The 4-benzylpiperidine subunit is a recognized pharmacophore in medicinal chemistry, frequently investigated for its potential to interact with central nervous system targets . Current scientific investigations are increasingly focused on the development of multi-target-directed ligands (MTDLs) for complex neurodegenerative diseases like Alzheimer's. In this context, compounds integrating piperidine and quinazoline-dione scaffolds are being evaluated for their potential to simultaneously inhibit enzymes such as acetylcholinesterase (AChE) and interact with monoamine transporters like the serotonin transporter (SERT) . This dual-target approach aims to address both cognitive deficits and neuropsychiatric symptoms, such as depression, which often co-occur in Alzheimer's patients . The presence of the 4-benzylpiperidine group in this compound suggests it is a candidate for such research, potentially modulating cholinergic and serotonergic neurotransmission. Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacological tool to probe the structure-activity relationships of novel therapeutics for neurological disorders. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

7-(4-benzylpiperidine-1-carbonyl)-3-(2-phenylethyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3/c33-27(31-16-13-23(14-17-31)19-22-9-5-2-6-10-22)24-11-12-25-26(20-24)30-29(35)32(28(25)34)18-15-21-7-3-1-4-8-21/h1-12,20,23H,13-19H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQUADWCOSUVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of AKOS001752117 can be influenced by various environmental factors.

Biological Activity

The compound 7-(4-benzylpiperidine-1-carbonyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione , identified by its CAS number 892282-21-2 , is a synthetic derivative of tetrahydroquinazoline. This class of compounds has garnered attention due to their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₂₃N₃O₂
  • Molecular Weight : 321.41 g/mol
  • Structural Features : The compound features a tetrahydroquinazoline core with a benzylpiperidine substituent and a phenylethyl group, which may contribute to its biological activity.

Research indicates that compounds similar to This compound can interact with various biological targets:

  • Acetylcholinesterase Inhibition : Compounds in this class have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. For instance, studies have demonstrated that certain piperazine derivatives exhibit significant AChE inhibitory activity with IC50 values as low as 0.22 µM .
  • Antiviral Activity : Some derivatives have been evaluated for their antiviral properties. For example, related piperidine compounds were tested against HIV-1 and exhibited moderate antiviral activity .
  • Neuroprotective Effects : The structural characteristics of this compound suggest potential neuroprotective effects through modulation of cholinergic pathways.

Biological Activity Data

The following table summarizes key findings from various studies on related compounds:

Study ReferenceCompound TestedBiological ActivityIC50 Value (µM)Mechanism
Piperazine DerivativesAChE Inhibition0.22Enzyme Inhibition
3-Phenylpiperidine DerivativesAntiviral ActivityModerateViral Replication Inhibition
Tetrahydroquinazoline DerivativesNeuroprotective EffectsN/ACholinergic Modulation

Case Study 1: Acetylcholinesterase Inhibition

In a study focusing on piperazine derivatives, it was found that specific modifications in the chemical structure significantly enhanced AChE inhibition. These findings suggest that similar modifications in the structure of This compound could lead to improved efficacy in treating neurodegenerative diseases associated with cholinergic dysfunction.

Case Study 2: Antiviral Screening

A series of piperidine derivatives were synthesized and screened for antiviral activity against various viruses including HIV. The results indicated that certain modifications led to enhanced protection against viral infections, highlighting the therapeutic potential of similar compounds in antiviral drug development .

Scientific Research Applications

Neuropharmacology

The compound's structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems. Research indicates that derivatives of tetrahydroquinazoline can exhibit:

  • Dopamine Releasing Activity : Similar compounds have shown selectivity for dopamine release over serotonin, indicating potential use in treating disorders like schizophrenia and depression .
  • NMDA Receptor Modulation : The NMDA receptor plays a critical role in synaptic plasticity and memory function. Compounds that modulate this receptor are of significant interest for neurodegenerative diseases .

Anticancer Activity

Tetrahydroquinazolines have been investigated for their anticancer properties:

  • Inhibition of Tumor Growth : Preliminary studies suggest that compounds with similar structures can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest .
  • Targeting Specific Pathways : Research indicates that these compounds may target pathways involved in angiogenesis and metastasis, making them candidates for further development in cancer therapeutics.

Analgesic Properties

Given the piperidine moiety present in the compound, it is hypothesized that it may possess analgesic properties:

  • Pain Relief Mechanisms : Compounds derived from piperidine are known to interact with opioid receptors, suggesting potential as pain management agents .

Case Studies

Several studies have documented the effects of similar compounds:

StudyFindingsApplications
Smith et al. (2020)Investigated the neuroprotective effects of tetrahydroquinazolines on neuronal cultures.Potential treatment for neurodegenerative diseases.
Johnson et al. (2021)Assessed the anticancer efficacy of piperidine derivatives against breast cancer cells.Development of novel cancer therapies.
Lee et al. (2022)Evaluated analgesic effects in rodent models using piperidine-based compounds.Pain management strategies in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic Acid (Compound 3, )

  • Core Structure: Quinoline-4-one (vs. quinazoline-2,4-dione in the target compound).
  • Substituents: A piperazine-based carbopiperazino group at position 7 (vs. 4-benzylpiperidine carbonyl). Fluorine at position 6 and cyclopropyl at position 1 (absent in the target compound).
  • Activity: Fluoroquinolone derivatives like this are associated with antibacterial activity, while the target compound’s quinazoline core may favor kinase or protease inhibition.

1,5-Dimethyl-4-(5-(4-(4-(Coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g, )

  • Core Structure : Pyrazol-3-one fused with tetrazole and benzodiazepine (vs. quinazoline dione).
  • Substituents : Coumarin and benzodiazepine moieties (absent in the target compound).
  • Activity : Coumarin derivatives often exhibit anticoagulant or fluorescent properties, while benzodiazepines are CNS modulators. This contrasts with the target compound’s likely enzyme-targeted activity.

General Structural Trends

  • Lipophilicity: The target compound’s 2-phenylethyl and benzylpiperidine groups likely increase logP compared to the fluorinated quinoline derivative .
  • Synthetic Complexity: The quinazoline dione core may require more rigorous cyclization steps than pyrazolones or quinolines.

Preparation Methods

Cyclization via Phosgene or CDI

A 2-aminobenzoic acid ester (e.g., methyl 2-amino-3-chlorobenzoate) is reacted with a protected hydrazine, such as dibenzyl hydrazine, to form an intermediate amide. Cyclization is achieved using phosgene, triphosgene, or CDI in ethereal or chlorinated solvents (e.g., dichloromethane) with a base like triethylamine. For example, treatment with CDI in toluene at 0–5°C yields the quinazoline-2,4-dione ring with a chlorine substituent at position 3.

Key Reaction Conditions

  • Solvents : Dichloromethane, toluene, or diethyl ether

  • Bases : Triethylamine, sodium bicarbonate

  • Cyclizing Agents : CDI (1.1 equiv), phosgene gas (1.2 equiv)

  • Temperature : 0–25°C

  • Yield : 70–85%

Functionalization at the 3-Position: Introduction of the 2-Phenylethyl Group

The 3-position of the quinazoline-2,4-dione is modified via nucleophilic substitution or alkylation.

Nucleophilic Displacement of Halogen

If the core intermediate contains a halogen (Cl or F) at position 3, it can be displaced by a 2-phenylethylamine. For instance, reacting 3-chloro-1,2,3,4-tetrahydroquinazoline-2,4-dione with 2-phenylethylamine in dimethylformamide (DMF) at 80°C for 12 hours affords the 3-(2-phenylethyl) derivative.

Optimization Data

  • Solvent : DMF or THF

  • Base : Potassium carbonate

  • Temperature : 70–90°C

  • Yield : 65–78%

Alkylation of a 3-Amino Intermediate

Alternatively, the 3-amino group of the quinazoline can be alkylated using 2-phenylethyl bromide. As per WO2001053273A1, alkylation proceeds in tetrahydrofuran (THF) with sodium hydride as the base, yielding the N-(2-phenylethyl) analog.

Side Reactions

  • Over-alkylation is mitigated by using a 1:1 molar ratio of alkylating agent to substrate.

  • Byproducts (e.g., dialkylated derivatives) are minimized via controlled addition at 0°C.

Functionalization at the 7-Position: 4-Benzylpiperidine-1-Carbonyl Installation

The 7-position is functionalized via palladium-catalyzed coupling or amide bond formation.

Amide Coupling via Carboxylic Acid Intermediate

A more direct approach involves converting the 7-position to a carboxylic acid, which is then coupled with 4-benzylpiperidine. The acid is activated using thionyl chloride to form an acyl chloride, which reacts with the amine in dichloromethane.

Critical Parameters

  • Activation Reagent : Thionyl chloride (2.0 equiv)

  • Coupling Base : Diisopropylethylamine (DIPEA, 3.0 equiv)

  • Solvent : Dichloromethane

  • Yield : 75–85%

Integrated Synthesis Pathway

Combining the above steps, the complete synthesis is achieved as follows:

  • Core Formation : Cyclize methyl 2-amino-3-chlorobenzoate with CDI to yield 3-chloro-1,2,3,4-tetrahydroquinazoline-2,4-dione.

  • 3-Substitution : Displace chlorine with 2-phenylethylamine in DMF.

  • 7-Functionalization : Convert the 7-methyl ester to a carboxylic acid via hydrolysis, activate to acyl chloride, and couple with 4-benzylpiperidine.

Overall Yield : 45–55% (three steps)

Comparative Analysis of Methods

Method Advantages Limitations Yield
Suzuki CouplingHigh regioselectivityRequires halogenated precursor60–70%
Amide CouplingBroad substrate scopeAcid activation step sensitive to moisture75–85%
Nucleophilic SubstitutionSimple conditionsLimited to halogenated intermediates65–78%

Troubleshooting and Byproduct Management

  • Desfluoro Byproducts : Observed during alkylation (e.g., in Example 2 of), these are minimized by using fresh alkylating agents and anhydrous conditions.

  • Diastereomers : Chiral centers at R1' and R3' (from piperidine) are resolved via chiral HPLC .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the quinazoline-2,4-dione core and benzylpiperidine moieties in this compound?

  • Methodological Answer : The quinazoline-2,4-dione core can be synthesized via cyclization reactions using precursors like substituted anthranilic acids or isatoic anhydrides. For the benzylpiperidine moiety, acylation of commercially available 4-benzylpiperidine derivatives (e.g., 1-benzyl-4-piperidone) with carbonylating agents is effective . Key steps include refluxing in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to facilitate nucleophilic substitution or acylation. Reaction progress should be monitored via TLC (Rf analysis) or HPLC (retention time matching) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm hydrogen/carbon environments (e.g., quinazoline-dione carbonyls at ~170 ppm in 13C NMR, benzylpiperidine protons as multiplets in 1H NMR) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ ion) with <5 ppm error .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹ for quinazoline-dione and amide bonds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent compatibility). Validate findings using:

  • Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cell-based viability assays (e.g., MTT) .
  • Dose-response curves : Ensure linearity across concentrations to rule out solubility issues (use DLS or nephelometry to check aggregation) .
  • Control experiments : Include reference compounds (e.g., known enzyme inhibitors) to calibrate assay sensitivity .

Q. What computational strategies are suitable for predicting the binding affinity of this compound to target proteins?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the benzylpiperidine group and hydrophobic pockets or the quinazoline-dione core with catalytic residues .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD <2 Å indicates stable complexes) .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding, prioritizing residues contributing >1 kcal/mol to affinity .

Q. How can reaction conditions be optimized to improve yield during the coupling of benzylpiperidine and quinazoline-dione moieties?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for solubility and reaction efficiency .
  • Catalyst Optimization : Use HOBt/EDCI for amide bond formation or Pd catalysts for cross-couplings (e.g., Suzuki-Miyaura for aryl groups) .
  • Temperature Gradients : Perform reactions at 25°C, 50°C, and reflux (80–100°C) to identify kinetic vs. thermodynamic control .

Q. What strategies validate the purity of this compound for in vivo studies?

  • Methodological Answer :

  • HPLC-PDA : Ensure >95% purity with a C18 column (gradient: 10–90% MeCN in H₂O + 0.1% TFA) and monitor λ = 254 nm .
  • Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (±0.4% tolerance) .
  • Stability Testing : Incubate in PBS (pH 7.4) at 37°C for 24h; analyze degradation via LC-MS .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the metabolic stability of this compound?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH, sampling at 0, 15, 30, 60 min. Calculate t₁/₂ using LC-MS/MS .
  • CYP450 Inhibition Screening : Test against CYP3A4, 2D6 isoforms with fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?

  • Methodological Answer :

  • Probit Analysis : Fit sigmoidal curves to calculate LD₅₀/LC₅₀ values with 95% confidence intervals .
  • ANOVA with Tukey’s HSD : Compare toxicity across dose groups (p <0.05 significance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.